![molecular formula C10H16O2 B14309888 1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane CAS No. 112047-48-0](/img/structure/B14309888.png)
1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane is a complex organic compound known for its unique bicyclic structure. This compound is also referred to as limonene dioxide, and it is commonly found in various plant species . It has a molecular formula of C10H16O2 and a molecular weight of 168.23 g/mol .
Méthodes De Préparation
The synthesis of 1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane typically involves a sequential Diels-Alder reaction followed by a rearrangement sequence . The Diels-Alder reaction is catalyzed by a chiral Lewis acid, which helps in obtaining the desired enantiomeric ratio. The reaction conditions often include the use of toluene as a solvent and temperatures around 80°C . Industrial production methods may involve similar reaction sequences but on a larger scale, ensuring the efficient production of the compound.
Analyse Des Réactions Chimiques
1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of epoxides, while reduction may result in the formation of alcohols .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules . In biology, it is studied for its potential antimicrobial and antifungal properties . In medicine, it is explored for its potential use in drug development, particularly in designing new therapeutic agents . Additionally, in the industry, it is used in the production of fragrances and flavors due to its pleasant aroma .
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to interact with specific enzymes and receptors, leading to its biological effects . For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane can be compared with other similar compounds such as bicyclo[2.2.1]heptane and bicyclo[3.1.0]hexane . While these compounds share a bicyclic structure, they differ in their specific ring systems and functional groups. For example, bicyclo[2.2.1]heptane has a different ring size and substitution pattern compared to this compound
Propriétés
Numéro CAS |
112047-48-0 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
1-methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16O2/c1-9-5-7(10(2)6-11-10)3-4-8(9)12-9/h7-8H,3-6H2,1-2H3 |
Clé InChI |
XOIZUVFIXICDDB-UHFFFAOYSA-N |
SMILES canonique |
CC12CC(CCC1O2)C3(CO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



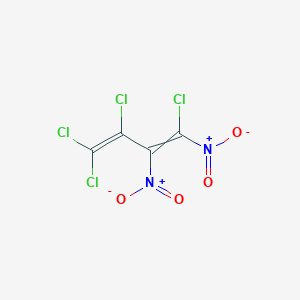
![4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14309824.png)
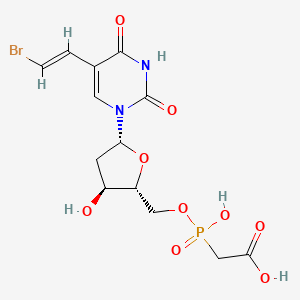
![4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol](/img/structure/B14309849.png)

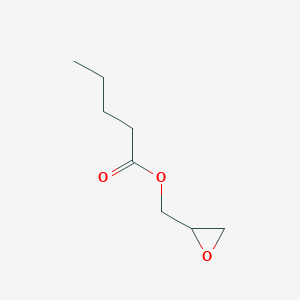

![O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate](/img/structure/B14309860.png)
![2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione](/img/structure/B14309864.png)
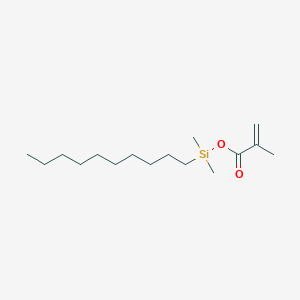
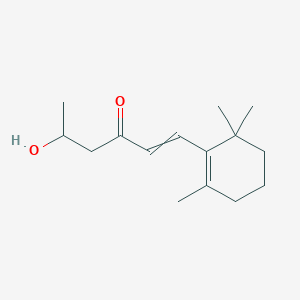

![2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14309890.png)
